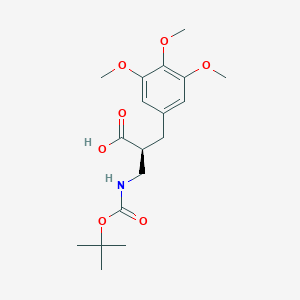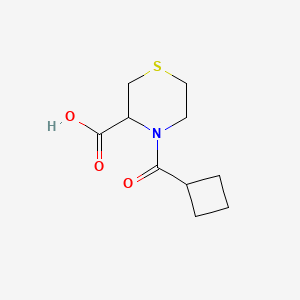
6-Chloro-4-vinylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-vinylpyridin-2-amine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a vinyl group at the 4th position, and an amine group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-vinylpyridin-2-amine can be achieved through several methods. One common method involves the chlorination of 2-amino-4-vinylpyridine. This reaction typically uses a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final compound in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4-vinylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atom under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-Chloro-4-ethylpyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 6-Chloro-4-vinylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the design of molecules with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-vinylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and vinyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their functions. The amine group can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity .
Comparación Con Compuestos Similares
6-Chloro-2-aminopyridine: Similar structure but lacks the vinyl group.
4-Vinylpyridine: Similar structure but lacks the chlorine and amine groups.
2-Amino-4-chloropyridine: Similar structure but lacks the vinyl group.
Uniqueness: 6-Chloro-4-vinylpyridin-2-amine is unique due to the presence of both chlorine and vinyl groups along with the amine group.
Propiedades
Fórmula molecular |
C7H7ClN2 |
|---|---|
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
6-chloro-4-ethenylpyridin-2-amine |
InChI |
InChI=1S/C7H7ClN2/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2,(H2,9,10) |
Clave InChI |
MRAGRGVIYGUXPT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=NC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



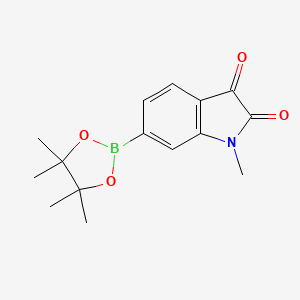
![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)
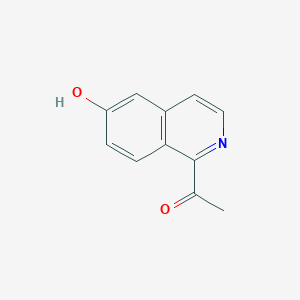

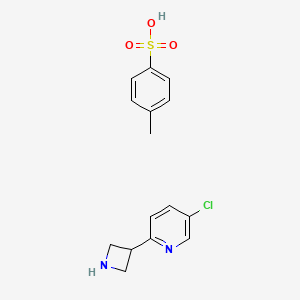
![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
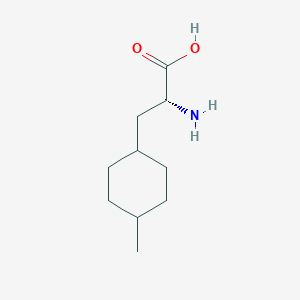
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
